Product packaging for Bisindolylmaleimide III hydrochloride(Cat. No.:)

Bisindolylmaleimide III hydrochloride

Cat. No.: B15223618
M. Wt: 420.9 g/mol
InChI Key: NXIKRXJEVAWDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Bisindolylmaleimide Compound Class

Bisindolylmaleimide III hydrochloride belongs to the broader class of bisindolylmaleimides (BIMs), a group of compounds characterized by a central maleimide (B117702) ring flanked by two indole (B1671886) groups. The foundational structure of this class was first identified from natural sources, specifically from slime molds like Arcyria denudata, which produce pigments such as arcyriarubin A. mdpi.comwikipedia.org These natural products served as the inspiration for the synthesis of a wide array of derivatives.

The core structure of bisindolylmaleimides makes them structurally similar to staurosporine, a non-selective protein kinase inhibitor. sigmaaldrich.comcaymanchem.com This similarity is key to their mechanism of action, as they function as ATP-competitive inhibitors at the kinase domain. sigmaaldrich.commerckmillipore.com However, extensive medicinal chemistry efforts have led to the development of synthetic BIMs with significantly improved selectivity for specific kinases, particularly Protein Kinase C (PKC). nih.govnih.gov The class is diverse, with variations in the alkylation of the indole nitrogens and other substitutions influencing the potency and selectivity of individual compounds. nih.gov Bisindolylmaleimide III is one such synthetic derivative, designed to probe the function of PKC. caymanchem.com

Historical Development and Significance as a Research Tool

The journey of bisindolylmaleimides from natural pigments to essential laboratory tools began with the discovery of their protein kinase inhibitory activity. mdpi.com Recognizing the therapeutic potential of modulating kinase activity, researchers began to synthesize and screen numerous BIM analogues in the late 1980s and early 1990s. nih.gov This period saw the development of compounds like Bisindolylmaleimide I (also known as GF109203X) and Bisindolylmaleimide IX (Ro-31-8220), which became widely used 'specific' inhibitors to study PKC-mediated signaling events. nih.gov

Bisindolylmaleimide III emerged from these efforts as a potent, cell-permeable, and reversible inhibitor of PKC. merckmillipore.com Its significance as a research tool lies in its ability to selectively block the action of PKC, thereby allowing scientists to investigate the specific roles of this enzyme in a multitude of cellular processes. The use of BIMs has been crucial in implicating PKC in physiological functions such as cell growth and differentiation, as well as in pathophysiological processes like cardiac hypertrophy and cancer. nih.govnih.gov While initially lauded for their PKC specificity, it was later discovered that many BIMs, including Bisindolylmaleimide III, can inhibit other kinases, such as ribosomal S6 protein kinase 1 (S6K1) and glycogen (B147801) synthase kinase-3 (GSK3), which has added layers of complexity to the interpretation of experimental results but also opened new avenues of research. nih.govmedchemexpress.comcaymanchem.com

Overview of Initial Mechanistic Insights and Preclinical Relevance

The primary mechanism of action for this compound is its function as an ATP-competitive inhibitor of protein kinase C. merckmillipore.com It binds to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to its substrate proteins. This action effectively halts the downstream signaling cascade initiated by PKC activation.

Initial studies demonstrated that Bisindolylmaleimide III exhibits potent inhibition of PKCα with an IC50 value in the nanomolar range. caymanchem.commerckmillipore.com It also shows inhibitory activity against other PKC isoforms. sigmaaldrich.com However, its selectivity is not absolute. At a concentration of 1 μM, Bisindolylmaleimide III inhibits 93% of PKCα activity but also significantly inhibits other kinases like S6K1, MAPKAP-K1, RSK2, and MSK1. caymanchem.com This broader kinase inhibitory profile is an important consideration in its use as a research tool.

The preclinical relevance of Bisindolylmaleimide III and related compounds is extensive. They have been utilized in numerous studies to explore the role of PKC and other sensitive kinases in various disease models. For instance, the inhibition of PKC by bisindolylmaleimides has been shown to affect cancer cell proliferation and induce apoptosis. nih.govresearchgate.net Some studies have explored the potential for BIM analogues to target the STAT3 signaling pathway, which is often constitutively active in malignant tumors. nih.gov The ability of these compounds to modulate cellular pathways has made them valuable for investigating the molecular mechanisms underlying diseases and for identifying potential therapeutic targets.

Table 1: Kinase Inhibition Profile of Bisindolylmaleimide III

Kinase Inhibition Data
Protein Kinase C (PKC) IC50 = 26 nM merckmillipore.com
Protein Kinase A (PKA) IC50 = 500 nM merckmillipore.com
S6K1 Potent inhibition at 1 µM caymanchem.com
MAPKAP-K1 Potent inhibition at 1 µM caymanchem.com
RSK2 Potent inhibition at 1 µM caymanchem.com
MSK1 Potent inhibition at 1 µM caymanchem.com
PDK1 IC50 = 3.8 µM caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21ClN4O2 B15223618 Bisindolylmaleimide III hydrochloride

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H

InChI Key

NXIKRXJEVAWDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bisindolylmaleimides

Established Synthetic Routes for Bisindolylmaleimide Core Structures

The construction of the bisindolylmaleimide core can be broadly categorized into methods that involve the substitution of a pre-formed maleimide (B117702) ring and those that form the maleimide ring in the final steps of the synthesis. nih.govmdpi.com

Indole (B1671886) Electrophilic Substitution Approaches

A classical and widely utilized method for the synthesis of bisindolylmaleimides involves the electrophilic substitution of indoles onto a maleimide scaffold. nih.gov Typically, this involves the reaction of an activated indole species with a 2,3-dihalomaleimide. nih.gov The indole is often activated by treatment with a Grignard reagent, such as indolyl magnesium iodide, or a non-nucleophilic base to enhance its nucleophilicity at the C-3 position. nih.govmdpi.com

The pioneering work by Steglich and colleagues in 1980 first described this approach using the reaction of N-methyl-2,3-dibromomaleimide with indolyl magnesium iodide to yield the corresponding N-methyl bisindolylmaleimide. mdpi.com A significant consideration in this method is the choice of solvent, which can influence the reaction's outcome, yielding mixtures of mono- and bis-indolylmaleimides. mdpi.com For instance, reactions in ether/benzene mixtures can produce a mix of products, while toluene (B28343) tends to favor the formation of the bisindolyl compound. mdpi.com

Faul and colleagues conducted detailed investigations into this Grignard route and found that the more economical and readily available dichloromaleimides exhibit comparable reactivity to their dibromo counterparts. nih.gov They also optimized the solvent system to a toluene/ether/THF mixture, which, combined with an aqueous ammonium (B1175870) chloride workup, eliminated the need for chromatography and allowed for a scalable synthesis. nih.gov

Table 1: Solvent Effects on the Grignard Route for Bisindolylmaleimide Synthesis

Solvent SystemPredominant ProductReference
Ether/BenzeneMixture of mono- and bisindolylmaleimides mdpi.com
TolueneBisindolylmaleimide mdpi.com
THFMonoindolylmaleimide mdpi.com
Toluene/Ether/THF (5:1:1)Bisindolylmaleimide (scalable) nih.gov

Cross-Coupling Reactions in Maleimide Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a powerful tool for the synthesis of bisindolylmaleimides. mdpi.comnih.gov This approach offers a versatile route to unsymmetrical bisindolylmaleimides. A key strategy involves the use of an indolylmaleimide triflate intermediate, which can be coupled with a protected 3-indole boronic acid in a Suzuki reaction. mdpi.comnih.gov This method allows for the sequential introduction of different indole moieties, providing access to a diverse range of analogs. mdpi.com

In a typical sequence, an amide is reacted with dimethyl oxalate (B1200264) in the presence of a base like potassium tert-butoxide to form the maleimide ring. mdpi.com This is followed by methylation and conversion to the triflate, which then undergoes the palladium-catalyzed coupling with the indole boronic acid. mdpi.com While effective, this route can sometimes be associated with low yields. nih.gov

Wang and coworkers also developed a three-step route to arcyriaflavin A utilizing a Suzuki cross-coupling approach with indole nitrogen protection. mdpi.com This involved the reaction of an indole boronic acid with an N-methyl dibromomaleimide to generate a bistosylated maleimide, which was subsequently deprotected and converted to the final bisindolylmaleimide. mdpi.com

Protecting-Group-Free Synthetic Strategies

To improve the efficiency and atom economy of bisindolylmaleimide synthesis, protecting-group-free strategies have been developed. semanticscholar.org These methods avoid the additional steps of protection and deprotection, leading to shorter and more streamlined syntheses. semanticscholar.org

One such strategy focuses on the direct N-alkylation of a pre-formed bisindolylmaleimide core, such as arcyriarubin A, to introduce desired side chains. semanticscholar.org Gao and colleagues reported a protecting-group-free synthesis of GF109203X (Bisindolylmaleimide I) through the mono-N'-alkylation of arcyriarubin A. semanticscholar.org This approach allows for the late-stage introduction of functional groups onto the indole nitrogen. nih.gov The synthesis of the arcyriarubin A precursor itself can be achieved in two steps from indole, involving reaction with oxalyl chloride followed by condensation with indole-3-acetamide. semanticscholar.org

Derivatization Strategies for Aminoalkyl Side Chains

The aminoalkyl side chain is a key feature of many biologically active bisindolylmaleimides, including Bisindolylmaleimide III. Derivatization of this side chain is a common strategy for modulating the compound's properties. The synthesis of N-methyl-2-[1-(3-aminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide and its analogs demonstrates a common approach where the side chain is introduced by alkylating one of the indole nitrogens of the bisindolylmaleimide core. nih.gov

The synthesis of a series of N-methyl-bisindolylmaleimide derivatives for cell death inhibition studies involved the introduction of various aminoalkyl side chains to explore the structure-activity relationship. nih.gov This highlights the importance of the side chain in determining the biological activity of these compounds.

Preparation of Hydrochloride Salt Forms for Experimental Applications

For many experimental applications, particularly in biological assays, bisindolylmaleimides are often converted into their hydrochloride salt forms to improve their solubility and handling characteristics. merckmillipore.com The preparation of hydrochloride salts of basic drugs is a common practice in pharmaceutical development. google.com

A typical laboratory procedure involves dissolving the free base of the organic amine, such as Bisindolylmaleimide III, in a suitable solvent and adding a calculated amount of hydrochloric acid, often as a solution in an organic solvent like diethyl ether, to precipitate the hydrochloride salt. google.com For larger scale preparations, gaseous hydrogen chloride may be used, although this requires specialized equipment. google.com The use of aqueous hydrochloric acid is also common but can sometimes lead to lower yields due to the solubility of the salt in water. google.com For in vitro and in vivo studies, the hydrochloride salt is typically dissolved in a solvent such as DMSO to create a stock solution, which is then further diluted to the desired working concentration. medchemexpress.com

Table 2: Common Methods for Hydrochloride Salt Formation

MethodDescriptionAdvantagesDisadvantagesReference
Aqueous HClAddition of aqueous hydrochloric acid to a solution of the free base.Simple and straightforward.Can result in lower yields due to salt solubility in water. google.com
Gaseous HClBubbling anhydrous hydrogen chloride gas through a solution of the free base.Can provide anhydrous salt forms.Requires specialized equipment and careful handling of gas. google.com
HCl in Organic SolventAddition of a solution of HCl in an organic solvent (e.g., diethyl ether) to a solution of the free base.Useful when water interferes with crystallization.Requires use of anhydrous solvents. google.com
TrialkylsilylhalideReaction of the free base with a trialkylsilylhalide in the presence of a protic solvent.Can provide crystalline hydrohalide salts.Involves an additional reagent. google.com

Analog Generation for Structure-Activity Relationship Studies

The generation of bisindolylmaleimide analogs is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different structural modifications affect the biological activity of the compounds. nih.govnih.gov These studies guide the design of more potent and selective inhibitors.

For instance, a series of N-methyl-bisindolylmaleimide derivatives were synthesized to evaluate their potential as cell death inhibitors. nih.gov By systematically varying the substituents on the bisindolylmaleimide core and the nature of the aminoalkyl side chain, researchers can identify key structural features required for activity. nih.gov

Similarly, the synthesis of a series of bisindolylmaleimides and their evaluation as PKC inhibitors led to the identification of GF 109203X as a potent and selective inhibitor. nih.gov These SAR studies revealed the importance of the aminoalkyl side chain for potent PKC inhibition. nih.gov More recent studies have explored the synthesis and biological evaluation of novel bisindolylhydroxymaleimide derivatives, further expanding the chemical space and potential therapeutic applications of this compound class. nih.gov These studies often involve screening the synthesized analogs against a panel of kinases to determine their selectivity profile. nih.gov

Molecular Mechanisms of Action and Target Profiling

Primary Target Identification: Protein Kinase C (PKC) Inhibition

Bisindolylmaleimide III hydrochloride is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular signaling pathways. medchemexpress.combioscience.co.ukmerckmillipore.com Its mechanism of action is primarily centered on its ability to interfere with the catalytic activity of PKC, thereby modulating downstream cellular processes. The inhibitory action of bisindolylmaleimides is not entirely selective for PKC, as they are known to inhibit other protein kinases as well. nih.gov

This compound functions as a reversible and ATP-competitive inhibitor of Protein Kinase C. merckmillipore.com This mode of action involves the inhibitor molecule binding to the ATP-binding pocket within the catalytic domain of the PKC enzyme. nih.govsigmaaldrich.com By occupying this site, it directly competes with the endogenous ATP substrate, preventing the transfer of a phosphate (B84403) group from ATP to the target substrate protein. This competitive inhibition effectively halts the phosphorylation cascade mediated by PKC. nih.gov The inhibitory constant (IC₅₀) for Bisindolylmaleimide III against PKC has been reported to be 26 nM. merckmillipore.com

The bisindolylmaleimide class of compounds demonstrates varying degrees of selectivity across the different isoforms of Protein Kinase C. While specific IC₅₀ values for Bisindolylmaleimide III across a full panel of isoforms are not extensively detailed in the provided search results, data for closely related analogues like Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220) provide insight into the general behavior of this inhibitor class.

For instance, Bisindolylmaleimide I shows high selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes. sigmaaldrich.comnih.gov Bisindolylmaleimide IX is a pan-PKC inhibitor, affecting multiple isoforms with high potency. selleckchem.com Research indicates that Bisindolylmaleimide III can selectively interact with PKCα upon kinase activation. medchemexpress.comnih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for related bisindolylmaleimide compounds against various PKC isoforms, illustrating the potent but somewhat non-specific inhibition profile typical for this class of molecules.

CompoundPKCα (IC₅₀)PKCβI (IC₅₀)PKCβII (IC₅₀)PKCγ (IC₅₀)PKCε (IC₅₀)
Bisindolylmaleimide I (GF109203X) 20 nM / 8 nM17 nM16 nM20 nM12 nM
Bisindolylmaleimide IX (Ro 31-8220) 5 nM / 4 nM24 nM14 nM27 nM24 nM / 8 nM

Note: Data compiled from multiple sources. selleckchem.comnih.govselleckchem.commedchemexpress.com Values may vary based on assay conditions.

As an ATP-competitive inhibitor, Bisindolylmaleimide III directly interacts with the catalytic domain of PKC. merckmillipore.comsigmaaldrich.com The structural basis for this interaction has been elucidated through crystallographic studies of PKCβ II complexed with a bisindolylmaleimide inhibitor. researchgate.net These studies reveal that the inhibitor occupies the adenine-binding pocket of the ATP-binding site. The binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues within the catalytic cleft, such as Asp470, Glu421, and Val423. researchgate.net This occupation of the active site physically obstructs the binding of ATP, thereby preventing the kinase from performing its catalytic function.

Identification and Characterization of Off-Target Kinase Inhibitions

While potent against PKC, Bisindolylmaleimide III and related compounds are not entirely specific and have been shown to inhibit other kinases, a characteristic that is crucial for the interpretation of experimental results. nih.govnih.gov Proteomics approaches have been instrumental in identifying these off-target effects, revealing a broader kinase interaction profile for the bisindolylmaleimide scaffold. nih.gov

Bisindolylmaleimide III has been identified as an inhibitor of Ribosomal S6 Protein Kinase 1 (S6K1). medchemexpress.com Affinity chromatography experiments have demonstrated that immobilized Bisindolylmaleimide III can selectively interact with and purify S6K1 from cellular extracts, particularly after the kinase has been activated. medchemexpress.comnih.gov This indicates that S6K1 is a significant off-target kinase for this compound. The related compound Bisindolylmaleimide IX (Ro 31-8220) also demonstrates potent inhibition of S6K1. selleckchem.com

The p90 Ribosomal S6 Kinase (RSK) family, including isoforms RSK1, RSK2, and RSK3, has been identified as another major off-target for bisindolylmaleimide inhibitors. nih.govnih.gov Although direct inhibitory data for Bisindolylmaleimide III on RSK isoforms is sparse, extensive studies on the closely related analogues GF109203X (Bisindolylmaleimide I) and Ro31-8220 (Bisindolylmaleimide IX) have characterized this interaction. nih.govnih.gov

The following table presents the IC₅₀ values for the inhibition of RSK isoforms by related bisindolylmaleimide compounds.

CompoundAssay [ATP]RSK1 (IC₅₀)RSK2 (IC₅₀)RSK3 (IC₅₀)
GF109203X (Bisindolylmaleimide I) 50 µM610 nM310 nM120 nM
Ro31-8220 (Bisindolylmaleimide IX) 50 µM200 nM36 nM5 nM
GF109203X (Bisindolylmaleimide I) 5 mM-7400 nM-
Ro31-8220 (Bisindolylmaleimide IX) 5 mM-930 nM-

Note: Data from a study on bisindolylmaleimide effects on p90RSK activity. nih.govnih.gov A dash (-) indicates data not provided in the source.

Non-Kinase Target Interactions

Beyond its interactions with protein kinases, Bisindolylmaleimide III is also a competitive inhibitor of Quinone Reductase Type 2 (NQO2). hellobio.com This enzyme is involved in the detoxification of quinones and has been identified as a melatonin (B1676174) binding site. The inhibitory constant (Ki) for Bisindolylmaleimide III against NQO2 has been determined to be 16.5 µM. hellobio.com

Table 4: Inhibitory Activity of Bisindolylmaleimide III on NQO2

CompoundTarget EnzymeKi Value
Bisindolylmaleimide IIINQO216.5 µM hellobio.com

Allosteric Modulation and Conformational Effects on Enzyme Activity

The potency and selectivity of bisindolylmaleimide inhibitors are significantly influenced by their molecular conformation. The development of highly selective inhibitors of protein kinase C (PKC) has been guided by molecular graphics and the principle of conformational restriction. nih.gov

By restricting the conformation of the cationic side chain of bisindolylmaleimides, researchers have successfully designed potent, ATP-competitive inhibitors with improved selectivity for PKC. nih.gov This approach highlights the importance of the three-dimensional structure of the inhibitor in its interaction with the ATP-binding site of the kinase. A specific, constrained conformation allows for a more precise fit within the active site, leading to enhanced inhibitory activity and selectivity over other kinases. nih.gov

While these modifications result in competitive inhibition at the active site, the underlying principle relates to inducing or stabilizing a specific enzyme conformation upon binding. Allosteric modulation, in its classic definition, involves binding to a site distinct from the active site to induce a conformational change that alters the protein's activity. longdom.org The binding of a ligand to an allosteric site can either enhance (positive modulation) or reduce (negative modulation) the protein's function by altering its shape. longdom.org The targeted design of bisindolylmaleimides through conformational restriction demonstrates a sophisticated understanding of how inhibitor structure and the resulting conformational effects on the enzyme-inhibitor complex are critical for achieving desired biological activity. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Bisindolylmaleimide I
Bisindolylmaleimide II
This compound
Bisindolylmaleimide IV
Bisindolylmaleimide V
BMA097
GF 109203X
[3H]azidopine
[3H]vinblastine
[125I]iodoarylazidoprazosin

Cellular and Biochemical Investigations

Effects on Cellular Signaling Pathways

Bisindolylmaleimide III is recognized as a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). merckmillipore.com Its mechanism of action and that of its analogs often involves competitive inhibition at the ATP-binding site of various kinases. This inhibitory action extends beyond PKC, influencing a range of critical intracellular signaling pathways that regulate cell fate.

Modulation of PI3K/AKT/mTOR Pathway Components

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. wikipedia.orgnih.gov Bisindolylmaleimide compounds can influence components of this pathway. Research has shown that immobilized Bisindolylmaleimide III can selectively interact with and bind to ribosomal S6 protein kinase 1 (S6K1) following the kinase's activation. nih.gov S6K1 is a key downstream effector of the mTOR complex 1 (mTORC1), and its activation is critical for processes like protein synthesis and cell growth. nih.gov The interaction suggests a potential modulatory role for Bisindolylmaleimide III on mTOR signaling. Furthermore, other bisindolylmaleimides have been shown to inhibit p90 ribosomal S6 kinase (p90RSK) activity, another family of kinases that can be involved in cell growth signaling. nih.gov

Influence on JAK/STAT Signaling Cascade

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, impacting cell proliferation, differentiation, and survival. nih.govcymitquimica.com Notably, STAT3 is a key member of this pathway that is found to be constitutively active in numerous malignancies. nih.gov

A novel synthetic bisindolylmaleimide alkaloid analogue, BMA097, has been shown to effectively inhibit the STAT3 signaling pathway. nih.gov Research indicates that this analogue directly binds to the SH2 domain of the STAT3 protein. nih.gov This binding event prevents the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and subsequent translocation to the nucleus to induce the transcription of target genes. nih.gov The inhibition of STAT3 activation by this bisindolylmaleimide analogue leads to reduced expression of downstream targets like survivin and Bcl-xL, ultimately suppressing tumor cell proliferation and inducing apoptosis. nih.gov

Regulation of MAPK (ERK, p38, JNK) Activation

The Mitogen-Activated Protein Kinase (MAPK) cascades, which include the ERK, p38, and JNK pathways, are critical in responding to various extracellular stimuli to regulate processes like cell proliferation, differentiation, and apoptosis. nih.gov Bisindolylmaleimides have been shown to modulate the activity of these pathways.

Specifically, Bisindolylmaleimide VIII, a related compound, was found to synergistically enhance death receptor 5 (DR5)-mediated apoptosis by promoting a sustained activation of the JNK and p38 MAPK pathways. nih.gov This activation was dependent on MAPK kinase 4 (MKK4) and caspase-8. nih.gov In contrast, the ERK pathway is often associated with cell survival, and some studies on other compounds have shown that a decrease in ERK phosphorylation is associated with pro-apoptotic effects. semanticscholar.org While not entirely selective for PKC, bisindolylmaleimides are known to inhibit other kinases, including some involved in the MAPK cascades. nih.govnih.gov For instance, Bisindolylmaleimide III shows inhibitory action at MSK1 and MAPKAP-K1β, kinases downstream of the ERK and p38 pathways. hellobio.com

Table 1: Inhibitory Activity of Bisindolylmaleimide III on Various Kinases

Kinase Target IC₅₀ Value Notes
Ste20-related kinase (SLK) 170 nM hellobio.com
Cyclin-dependent kinase 2 (CDK2) 2 µM hellobio.com

Impact on Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis, with its dysregulation being linked to various diseases, including cancer. chemdiv.comnih.gov The central mediator of this pathway is β-catenin. nih.gov Some studies have indicated that bisindolylmaleimide alkaloids can induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway, in addition to their effects on PKC. nih.gov This suggests that the anti-proliferative effects of this class of compounds may be partly mediated through the downregulation of β-catenin-dependent transcriptional activity.

Effects on NF-kB p65 Pathway Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, as well as cell survival. nih.gov The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits. novusbio.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of several PKC isoforms is a known upstream event that can lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate gene transcription. cellsignal.com Given that Bisindolylmaleimide III is a potent inhibitor of classical and novel PKC isoforms, it can be inferred that it may indirectly suppress the activation of the NF-κB p65 pathway by blocking the activity of PKC. merckmillipore.comcellsignal.com This would prevent the downstream signaling cascade that leads to IκBα degradation and subsequent NF-κB activation.

Impact on Key Cellular Processes In Vitro

The modulation of the aforementioned signaling pathways by bisindolylmaleimide compounds results in significant effects on key cellular processes, primarily studied in the context of cancer cell lines. The primary outcomes observed in vitro are the inhibition of cell survival and the induction of apoptosis.

For example, a synthetic bisindolylmaleimide analogue, BMA097, which inhibits STAT3 signaling, was shown to inhibit the survival of various breast cancer cell lines in a dose- and time-dependent manner. nih.gov This inhibition of proliferation is a direct consequence of the pathway modulation, leading to programmed cell death. Similarly, Bisindolylmaleimide VIII was found to enhance apoptosis mediated by the death receptor DR5 in Jurkat cells. nih.gov This synergistic effect involved the activation of the JNK/p38 pathway and the mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov

Table 2: In Vitro Effects of a Bisindolylmaleimide Analogue (BMA097) on Breast Cancer Cell Lines

Cell Line IC₅₀ (48-hr treatment) Cellular Process Affected
MDA-MB-231 3.6 µM Inhibition of cell survival
MDA-MB-468 4.0 µM Inhibition of cell survival
MCF7 6.4 µM Inhibition of cell survival

Data derived from studies on the BMA097 analogue. nih.gov

These findings underscore that the impact of bisindolylmaleimides on cellular signaling translates into tangible effects on cell fate, primarily by shifting the balance away from proliferation and survival towards apoptosis in susceptible cell types.

Cell Proliferation and Viability in Various Cell Lines

Bisindolylmaleimide compounds have demonstrated significant effects on the proliferation and viability of a variety of cancer cell lines. These effects are often dose-dependent and vary between different cell types.

Notably, a newly synthesized bisindolylmaleimide analogue, BMA097, has been shown to inhibit the survival of breast cancer cell lines including MDA-MB-231, MDA-MB-468, and MCF7 in both a dose- and time-dependent manner. The half-maximal inhibitory concentrations (IC50) for a 48-hour treatment were determined to be 3.6 µM for MDA-MB-231 cells, 4.0 µM for MDA-MB-468 cells, and 6.4 µM for MCF7 cells. nih.gov Similarly, the bisindolylmaleimide derivative BD-15 was found to decrease cell viability in a dose-dependent manner in A549 and H1299 non-small cell lung cancer cell lines. mdpi.com

Another bisindolylmaleimide derivative, L6, exhibited stronger inhibitory activity against the leukemia cell lines HEL, K562, and KG1a than the positive control compound PKC412. The IC50 values for L6 were 0.05 µM, 0.32 µM, and 0.19 µM for HEL, K562, and KG1a cells, respectively. nih.gov

Table 1: Inhibitory Effects of Bisindolylmaleimide Derivatives on Cancer Cell Viability

Compound Cell Line Cancer Type IC50 Value Treatment Duration
BMA097 MDA-MB-231 Breast Cancer 3.6 µM 48 hours
BMA097 MDA-MB-468 Breast Cancer 4.0 µM 48 hours
BMA097 MCF7 Breast Cancer 6.4 µM 48 hours
L6 HEL Leukemia 0.05 µM Not Specified
L6 K562 Leukemia 0.32 µM Not Specified

Induction of Apoptosis and Cell Death Mechanisms

A key mechanism through which bisindolylmaleimide compounds exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death.

Research has shown that synthetic bisindolylmaleimide analogues are effective in inducing spontaneous apoptosis in breast cancer cells. nih.gov Specifically, the derivative BMA097 has been demonstrated to induce apoptosis in these cells. nih.gov Furthermore, Bisindolylmaleimide IX has been found to facilitate apoptosis mediated by the tumor necrosis factor (TNF) receptor family in human prostatic carcinoma cell lines DU145 and LNCaP. cellsignal.com This compound was also shown to overcome the anti-apoptotic effects of Bcl-2 overexpression, a protein that can make cancer cells resistant to treatment. cellsignal.com

In the context of leukemia, the bisindolylmaleimide derivative L6 has been shown to induce apoptosis in HEL cells in a dose-dependent manner. nih.gov The mechanism of this apoptosis induction was found to involve the activation of Caspase-3, a key executioner protein in the apoptotic pathway. nih.gov

Regulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct studies on Bisindolylmaleimide III hydrochloride are limited in this area, research on related compounds suggests a potential role in regulating these processes. For instance, 3,3'-diindolylmethane (B526164) (DIM), a compound with a similar indole (B1671886) structure, has been shown to inhibit the in vitro migration and invasion of human cancer cells. elsevierpure.com The inhibition of protein kinase C (PKC), a known target of bisindolylmaleimides, has been implicated in the modulation of cell migration.

Effects on Gene Expression Profiles (e.g., immediate-early genes)

The expression of immediate-early genes, such as c-fos and c-jun, is an early response to various cellular stimuli and plays a crucial role in cell proliferation and differentiation. As inhibitors of protein kinase C (PKC), bisindolylmaleimides can influence signaling pathways that lead to the transcription of these genes. Overexpression of a PKC inhibitor has been shown to repress c-fos transcription in normal cells. medchemexpress.com While direct evidence for this compound is not extensively detailed, the inhibition of PKC is a key mechanism known to affect the expression of these critical regulatory genes.

Modulation of Exosome and Microvesicle Release

Exosomes and microvesicles are small, membrane-bound vesicles released by cells that play a role in intercellular communication and have been implicated in cancer progression. Bisindolylmaleimide-I has been identified as an inhibitor of the release of both exosomes and microvesicles (EMVs) from human prostate cancer (PC3) cells. nih.gov This inhibition of EMV release can sensitize cancer cells to chemotherapy. nih.gov For example, the combination of bisindolylmaleimide-I with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) significantly decreased the viability of PC3 and MCF-7 breast cancer cells compared to treatment with 5-FU alone. nih.govyoutube.com

Influence on Platelet Aggregation and Secretion

Platelets play a crucial role in hemostasis and thrombosis. Bisindolylmaleimide compounds have been shown to influence platelet function. Specifically, the bisindolylmaleimide GF109203X (also known as Bisindolylmaleimide I) has been found to inhibit collagen-triggered ATP secretion and platelet aggregation induced by both collagen and thrombin. nih.gov This suggests that bisindolylmaleimides can interfere with the signaling pathways that lead to platelet activation and the formation of blood clots.

Regulation of Catecholamine Secretion in Neuroendocrine Cells

Bisindolylmaleimides have been shown to have a potent regulatory effect on the secretion of catecholamines from neuroendocrine cells. In pheochromocytoma (PC-12) cells, a model for neuroendocrine function, bisindolylmaleimides I, II, and III dramatically inhibit nicotine-induced catecholamine secretion. nih.gov These compounds act as potent noncompetitive antagonists of neuronal nicotinic cholinergic receptors. nih.gov

The inhibitory concentrations (IC50) for this effect are in the nanomolar range, highlighting the potency of these compounds.

Table 2: Inhibition of Nicotine-Induced Catecholamine Secretion by Bisindolylmaleimides in PC-12 Cells

Compound IC50 Value
Bisindolylmaleimide I ~24-37 nM
Bisindolylmaleimide II ~24-37 nM

Mechanisms of Multidrug Resistance Reversal

Bisindolylmaleimide III belongs to the bisindolylmaleimide (BIM) class of compounds, which were initially developed as inhibitors of Protein Kinase C (PKC). merckmillipore.comcaymanchem.com However, subsequent research has revealed that their ability to counteract multidrug resistance (MDR) in cancer cells is not solely dependent on PKC inhibition. nih.gov Instead, these compounds engage in more direct interactions with the cellular machinery responsible for drug efflux. Several studies on BIMs, such as GF 109203X (Bisindolylmaleimide I) and Ro 32-2241, have demonstrated that they can reverse MDR by directly influencing the function of ATP-binding cassette (ABC) transporters, which are key proteins that pump chemotherapeutic drugs out of cancer cells. nih.govnih.govselleckchem.com This reversal activity is often observed at concentrations that suggest a mechanism beyond simple PKC inhibition, pointing to direct effects on efflux pumps. nih.gov

Direct Interaction with ABC Transporters

A primary mechanism by which bisindolylmaleimides reverse multidrug resistance is through direct physical interaction with ABC transporters. nih.govnih.gov These transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are frequently overexpressed in resistant cancer cells. nih.govsmu.edu BIMs have been shown to directly inhibit the activity of these pumps, leading to increased intracellular accumulation of anticancer drugs. nih.govnih.gov

Research on the BIM compound Ro 32-2241, for example, demonstrated that it inhibited the efflux of daunomycin in MDR cancer cell lines. nih.gov Mechanistic studies confirmed a direct interaction with P-glycoprotein; Ro 32-2241 was found to inhibit the binding of the photoaffinity label [3H]-azidopine to P-gp in isolated cell membranes. nih.gov Furthermore, the compound itself appeared to be a substrate for P-gp, suggesting it competes with other drugs for transport. nih.gov

Similarly, studies using GF 109203X (Bisindolylmaleimide I) revealed that its MDR reversal activity was dose-dependent and correlated with its ability to compete with [3H]vinblastine for binding to P-gp. nih.gov This competitive binding indicates a direct interaction with the transporter protein. nih.gov The table below summarizes findings on the direct interaction of various bisindolylmaleimides with ABC transporters.

Compound NameTransporter AffectedEvidence of Direct Interaction
GF 109203X (BIM-I) P-glycoprotein (P-gp)Competes with [3H]vinblastine and [3H]azidopine for binding to P-gp. nih.gov
GF 109203X (BIM-I) MRP1 (ABCC1)Reverses MRP-mediated multidrug resistance. selleckchem.comnih.gov
Ro 32-2241 P-glycoprotein (P-gp)Inhibits binding of [3H]-azidopine to P-gp; acts as a P-gp substrate. nih.gov
Ro 31-8220 (BIM-IX) BCRP (ABCG2)Blocks the activity of the BCRP efflux pump. nih.gov

This table presents data on various bisindolylmaleimide compounds to illustrate the direct interaction with ABC transporters, a mechanism attributed to this class of molecules.

Non-PKC Mediated Effects on Efflux Pump Function

The effects of bisindolylmaleimides on efflux pump function are now understood to be largely independent of their inhibitory action on Protein Kinase C (PKC). nih.govnih.gov This distinction is crucial, as it redefines these molecules not just as signaling inhibitors but also as direct modulators of drug transporters. Several lines of evidence support this non-PKC mediated mechanism.

In studies with the selective PKC inhibitor GF 109203X, significant MDR reversal was only observed at higher concentrations, while lower concentrations sufficient to inhibit PKC had no effect. nih.gov Moreover, experiments in which PKC alpha was depleted from cells did not alter the accumulation of the P-gp substrate rhodamine 123, further decoupling the MDR reversal effect from PKC activity. nih.gov This suggests that the influence on MDR is primarily through a direct binding interaction with P-gp, rather than through the inhibition of a PKC-mediated signaling pathway. nih.gov

This PKC-independent activity is not limited to ABC transporters. Studies have shown that various BIMs, including Bisindolylmaleimide III, can inhibit other membrane transporters in a manner that is not dependent on PKC inhibition. nih.gov For instance, Ro 31-8220 and a range of other BIMs, including BIM-III, were found to significantly inhibit the activity of the organic cation transporter 1 (OCT1). nih.gov This inhibition was not replicated by non-BIM PKC inhibitors like staurosporine, and activation of PKC did not alter OCT1 activity, strongly indicating a PKC-independent mechanism. nih.gov It is proposed that these BIMs most likely inhibit transporters by directly binding to them. nih.gov

Compound NameTransporter AffectedObservationEvidence for Non-PKC Mechanism
GF 109203X (BIM-I) P-glycoprotein (P-gp)Reverses P-gp-mediated MDR.MDR reversal occurs at concentrations higher than needed for PKC inhibition; PKC alpha depletion does not affect substrate accumulation. nih.gov
Ro 31-8220 (BIM-IX) Organic Cation Transporter 1 (OCT1)Blocks transport of OCT1 substrates.Other PKC inhibitors (staurosporine, chelerythrine) did not inhibit OCT1; some PKC-inhibiting BIMs did not inhibit OCT1. nih.gov
Bisindolylmaleimide III Organic Cation Transporter 1 (OCT1)Significantly inhibited OCT1-mediated accumulation.Part of a group of BIMs that inhibit OCT1 activity in a manner demonstrated to be PKC-independent. nih.gov

This table summarizes findings indicating that the effects of bisindolylmaleimides, including Bisindolylmaleimide III, on various transporter proteins are not mediated by their PKC inhibitory activity.

Preclinical Efficacy Studies in in Vivo Models

Anti-Cancer Activity in Xenograft Tumor Models

While direct in vivo studies on Bisindolylmaleimide III hydrochloride are limited in publicly accessible literature, research on closely related synthetic bisindolylmaleimide alkaloids provides significant insights into the potential anti-cancer activities of this compound class. A notable study investigated the in vivo anti-tumor efficacy of a novel synthetic bisindolylmaleimide analogue, BMA097, in a breast cancer xenograft model. nih.gov

In this study, human breast adenocarcinoma MDA-MB-231 cells were implanted into nude mice to establish xenograft tumors. nih.gov Treatment with BMA097 demonstrated a significant reduction in both the growth and final weight of these tumors. The effects were comparable to those observed with the established chemotherapeutic agent, vincristine. nih.gov Immunohistochemical analysis of the xenograft tumors revealed that BMA097 treatment led to a decrease in the levels of phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This finding suggests that the anti-tumor activity of BMA097 is likely mediated through the inhibition of STAT3 activation in the in vivo setting. nih.gov Furthermore, an increase in cleaved caspase 3 was observed in the tumors of the BMA097-treated group, indicating an induction of apoptosis. nih.gov

Model SystemCompoundKey Findings
MDA-MB-231 XenograftBMA097Significantly reduced tumor growth and weight.
Reduced levels of phosphorylated STAT3 in tumors.
Induced caspase 3 cleavage, indicating apoptosis.

Anti-Inflammatory Effects in Murine Models of Edema

A comprehensive review of scientific literature did not yield specific in vivo studies on the anti-inflammatory effects of this compound in murine models of edema. While the broader class of bisindolylmaleimide alkaloids is acknowledged for a wide range of biological activities, including anti-inflammatory properties, dedicated in vivo research focusing on this compound in edema models appears to be unavailable at present. nih.gov

Modulation of Autoimmune Disease Progression in Animal Models

There is a lack of available scientific literature detailing in vivo studies on the modulation of autoimmune disease progression by this compound in animal models. Consequently, its efficacy in this preclinical context remains to be determined.

Impact on Bone Formation and Osteoblast Differentiation

No in vivo studies specifically investigating the impact of this compound on bone formation and osteoblast differentiation have been identified in the available scientific literature. Research on other bisindolylmaleimide compounds, such as Bisindolylmaleimide I, has suggested a role in promoting osteoblast differentiation, but similar in vivo data for this compound is not currently available.

Effects on Metabolic Regulation (e.g., Glycogen (B147801) Synthesis in Rat Adipocytes)

In vivo studies focusing on the effects of this compound on metabolic regulation, specifically glycogen synthesis in rat adipocytes, are not present in the current body of scientific literature. While related compounds like Bisindolylmaleimide I and IX have been shown to influence glycogen synthase kinase-3 activity in vitro, in vivo data for this compound is lacking. unam.mxnih.gov

Advanced Analytical and Methodological Approaches in Bisindolylmaleimide Research

Proteomic Approaches for Cellular Target Identification

Proteomics offers a powerful, unbiased approach to identify the cellular binding partners of small molecules like Bisindolylmaleimide III. A primary strategy involves chemical proteomics, where the small molecule is used as a "bait" to capture its interacting proteins from a complex cellular lysate.

One effective method is the functional immobilization of bisindolylmaleimide analogues onto a solid support, such as chromatography beads. nih.gov When cell lysates are passed over this matrix, proteins that bind to the immobilized compound are captured and retained. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This technique has been successfully employed to identify both known and previously unknown enzyme targets of bisindolylmaleimides. nih.gov For instance, research has shown that immobilized Bisindolylmaleimide III can selectively interact with and capture Protein Kinase C alpha (PKCα) or ribosomal S6 protein kinase 1 (RSK1), particularly after these kinases have been activated. nih.gov

Another advanced technique is an immuno-chemo-proteomics method. This involves coupling Bisindolylmaleimide III to a cell-permeable peptide that is also tagged with an epitope, such as fluorescein. This modified compound can be introduced to live cells, allowing it to engage its targets within a native physiological context. Subsequently, the cells are lysed, and an antibody against the epitope tag is used to affinity-isolate the probe-protein complexes for identification. This live-cell approach was used to capture the known target Glycogen (B147801) Synthase Kinase 3 beta (GSK3-β) as well as previously unidentified targets, offering an advantage over traditional lysate-based methods by reducing false positives that can arise from non-native protein conformations.

In Vitro Binding and Activity Assays for Kinase Characterization

Once potential protein targets are identified, their interaction with Bisindolylmaleimide III must be confirmed and characterized using quantitative in vitro assays. These assays directly measure the binding affinity and inhibitory activity of the compound against purified enzymes, most notably protein kinases.

In vitro kinase activity assays are fundamental for determining the potency of an inhibitor. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The inhibitory effect of Bisindolylmaleimide III is quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the kinase's activity by 50%. Through such assays, Bisindolylmaleimide III has been characterized as a potent inhibitor of PKCα. caymanchem.com Furthermore, its activity against a panel of other kinases has been established, revealing its broader selectivity profile. nih.govcaymanchem.com

The following table summarizes the inhibitory activity of Bisindolylmaleimide III against various kinases as determined by in vitro activity assays.

Kinase TargetIC₅₀ Value
Ste20-related kinase (SLK)170 nM
Cyclin-dependent kinase 2 (CDK2)2 µM
Phosphoinositide-dependent kinase 1 (PDK1)3.8 µM

This table is based on data from published research findings.

Binding assays provide complementary information by directly measuring the physical interaction between the compound and the target protein, which can help confirm that the observed inhibition is due to direct binding.

Molecular Docking and Structural Biology Studies

To understand the interaction between Bisindolylmaleimide III and its target kinases at an atomic level, researchers employ molecular docking and structural biology techniques. Molecular docking is a computational method that predicts the preferred orientation of a ligand (Bisindolylmaleimide III) when bound to the active site of a target protein (a kinase).

These simulations provide insights into the specific binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, molecular docking of bisindolylmaleimide analogues into the crystal structure of CDK2 has been used to rationalize experimentally observed binding affinities. nih.gov The results from these docking studies correlated well with the measured IC₅₀ values from in vitro inhibition assays, demonstrating the predictive power of this computational approach. nih.gov Such studies are crucial for understanding the structural basis of an inhibitor's potency and selectivity and can guide the rational design of new analogues with improved properties.

Cell-Based Assays for Functional Validation

While in vitro assays are essential for characterizing direct molecular interactions, cell-based assays are crucial for validating the functional consequences of target inhibition in a biological context. These assays measure the effect of Bisindolylmaleimide III on cellular processes.

Viability Assays: A common approach is to measure cell viability or proliferation to determine the compound's cytotoxic or cytostatic effects. The MTT assay, for instance, measures the metabolic activity of cells, which typically correlates with the number of viable cells. In studies on non-small cell lung cancer cell lines, derivatives of bisindolylmaleimide have been shown to decrease cell viability in a dose-dependent manner. Another method involves immunofluorescence staining for proliferation markers like Ki-67, a nuclear protein present in actively dividing cells.

Reporter Assays: Reporter gene assays are used to measure the activity of specific signaling pathways. For example, to assess the inhibition of a transcription factor-dependent pathway, cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by that factor. A study on a bisindolylmaleimide analogue used MDA-MB-231 cells stably transfected with a STAT3-dependent luciferase reporter to demonstrate that the compound could inhibit the STAT3 signaling pathway.

DNA Synthesis Assays: The effect on cell proliferation can also be directly measured by quantifying DNA synthesis. The [³H]thymidine incorporation assay is a classic method where radioactive thymidine is added to cell culture. Proliferating cells incorporate the labeled thymidine into their new DNA strands, and the amount of incorporated radioactivity serves as a measure of cell division. This method was used to show that the related inhibitor GF 109203X could prevent DNA synthesis in Swiss 3T3 fibroblasts when stimulated by growth factors that activate PKC.

Affinity Chromatography for Protein Purification

Affinity chromatography is a powerful technique used for both the identification of binding partners (as described in the proteomics section) and the purification of specific target proteins. nih.gov The method relies on the highly specific interaction between a ligand (an immobilized Bisindolylmaleimide III analogue) and its binding protein.

In this process, a derivative of Bisindolylmaleimide III is chemically linked to an inert chromatography matrix, creating an affinity resin. When a complex protein mixture, such as a cell lysate, is passed through a column packed with this resin, only proteins that have a specific affinity for the immobilized ligand will bind. nih.gov Other proteins pass through the column and are washed away. The bound target protein can then be eluted from the column, often by using a solution containing the free, non-immobilized compound to compete for binding, or by changing the buffer conditions (e.g., pH or salt concentration) to disrupt the interaction. This approach has been used to specifically purify binding proteins from HeLa cell extracts using immobilized bisindolylmaleimide analogues.

Biochemical Techniques for Enzyme Inhibition Studies

To dissect the precise mechanism by which Bisindolylmaleimide III inhibits its target enzymes, various biochemical techniques are employed. A key question for kinase inhibitors is whether they compete with the enzyme's natural ligands, namely ATP and the protein substrate.

ATP Competition Assays: Many kinase inhibitors, including bisindolylmaleimides, are designed to bind to the highly conserved ATP-binding pocket of the kinase domain. ATP competition assays are performed to confirm this mechanism of action. In these assays, the kinase activity is measured at a fixed concentration of the inhibitor while varying the concentration of ATP. If the inhibitor is ATP-competitive, increasing the concentration of ATP will overcome the inhibition, leading to a characteristic shift in the enzyme kinetics. Studies on related bisindolylmaleimides, such as GF 109203X, have confirmed that they act as competitive inhibitors with respect to ATP, indicating they bind to the same site as ATP. This competitive interaction is a hallmark of many small-molecule kinase inhibitors.

Challenges and Future Research Directions

Addressing Off-Target Activities and Enhancing Selectivity

A significant challenge in the use of bisindolylmaleimide-based inhibitors is their potential for off-target activities. While Bisindolylmaleimide III is a potent PKC inhibitor with an IC₅₀ value of 26 nM, it also demonstrates inhibitory action against a range of other kinases, albeit often at higher concentrations merckmillipore.comhellobio.com. For instance, it inhibits Protein Kinase A (PKA) with an IC₅₀ of 500 nM and Ste20-related kinase (SLK) with an IC₅₀ of 170 nM merckmillipore.comhellobio.com. This promiscuity is a common trait for this class of compounds; related molecules like Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220) are known to inhibit other kinase families, such as p90 ribosomal S6 kinase (p90RSK) and glycogen (B147801) synthase kinase 3 (GSK3), with potencies comparable to their effects on PKC nih.govmedchemexpress.commedchemexpress.com.

This lack of absolute specificity can complicate the interpretation of experimental results, as observed biological effects may not be solely attributable to PKC inhibition nih.gov. Future research is focused on synthesizing new analogs with modified structures to enhance selectivity. By altering side chains and exploring conformational restrictions, researchers aim to develop compounds that can better discriminate not only between PKC and other kinase families but also among the different PKC isoforms nih.gov. The development of derivatives like Enzastaurin and Ruboxistaurin, which show selectivity for the PKC-β isoform, demonstrates the feasibility of this approach nih.govnih.gov.

Kinase/TargetBisindolylmaleimide III Inhibition Data
Protein Kinase C (PKC)IC₅₀ = 26 nM merckmillipore.com
Protein Kinase A (PKA)IC₅₀ = 500 nM merckmillipore.com
Ste20-related kinase (SLK)IC₅₀ = 170 nM hellobio.com
Cyclin-dependent kinase 2 (CDK2)IC₅₀ = 2 µM hellobio.com
NRH:quinone oxidoreductase 2 (NQO2)Kᵢ = 16.5 µM hellobio.com

Elucidating Novel Non-Kinase Mechanisms of Action

Emerging evidence suggests that the biological activities of bisindolylmaleimides may extend beyond kinase inhibition. Bisindolylmaleimide III itself has been identified as a competitive inhibitor of NRH:quinone oxidoreductase 2 (NQO2), an enzyme not classified as a kinase hellobio.com. Furthermore, studies on related compounds have revealed other non-kinase targets. For example, Ro 31-8220 can inhibit voltage-dependent sodium channels, and GF109203X has been shown to inhibit the release of exosomes and microvesicles from cancer cells medchemexpress.comselleckchem.com.

These findings highlight a critical gap in the understanding of the complete mechanism of action for Bisindolylmaleimide III. Future research must move beyond kinase profiling to systematically screen for novel non-kinase targets. Elucidating these alternative mechanisms is essential for a comprehensive interpretation of its cellular effects and for identifying potential new applications. Uncovering these pathways could explain previously paradoxical experimental outcomes and reveal biological functions of bisindolylmaleimides that are independent of PKC signaling researchgate.net.

Development of Bisindolylmaleimide-Based Probes for Complex Biological Systems

The potent and reversible nature of bisindolylmaleimides makes their chemical scaffold an excellent starting point for the development of chemical probes. Related compounds, such as GF109203X, are already widely used as research tools to probe the function of PKC in various signal transduction pathways selleckchem.comnih.gov. However, as noted, their utility can be limited by off-target effects.

A key direction for future research is the rational design of next-generation probes based on the Bisindolylmaleimide III structure. The goal is to create highly selective chemical tools that can be used to dissect complex biological processes with greater precision. This involves developing derivatives with minimal off-target activity or creating probes that are specific for a single kinase. Such tools would be invaluable for validating the roles of specific kinases in cellular models, helping to untangle the complex and often overlapping signaling networks that control cell behavior.

Exploration of Isoform-Specific PKC Modulators

The protein kinase C family comprises multiple isoforms, each with distinct tissue expression, subcellular localization, and physiological functions. A major limitation of many early inhibitors, including Bisindolylmaleimide III, is their activity against multiple PKC isoforms selleckchem.commedchemexpress.com. This pan-PKC inhibition makes it difficult to assign a specific cellular role to an individual isoform.

A critical area of future exploration is the development of isoform-specific PKC modulators derived from the bisindolylmaleimide scaffold. Research has shown that achieving isoform selectivity is possible. For instance, certain bisindolylmaleimides with conformationally restricted side-chains, such as Ro 32-0432, exhibit a tenfold selectivity for PKC-α over PKC-ε nih.gov. Similarly, compounds like Ruboxistaurin were specifically developed to target PKC-β nih.gov. The future challenge lies in systematically exploring the structure-activity relationships of the Bisindolylmaleimide III backbone to design novel molecules that can selectively inhibit or even activate specific PKC isoforms. Such compounds would provide powerful tools for elucidating the unique biological roles of each family member.

Expanding Therapeutic Potential through Mechanistic Understanding in Preclinical Models

To unlock the full therapeutic potential of Bisindolylmaleimide III or its future derivatives, a deeper mechanistic understanding in relevant preclinical models is required. While the compound is known to inhibit PKC, how this inhibition translates to physiological or pathological outcomes in a complex living system is not fully understood. Preclinical studies using related bisindolylmaleimides have shown effects in diverse models, including cancer, pulmonary fibrosis, and inflammation medchemexpress.comnih.gov. For example, GF109203X has been shown to reduce inflammation in a mouse model of ventilator-induced lung injury medchemexpress.commedchemexpress.com.

Future research must focus on utilizing preclinical models to connect the specific molecular targets of Bisindolylmaleimide III to functional outcomes. This involves not only confirming target engagement in vivo but also understanding how the modulation of its kinase and non-kinase targets affects disease progression. Such studies are essential for identifying the most promising therapeutic avenues and for building a strong mechanistic foundation to support potential clinical development.

Q & A

Q. What is the mechanistic basis of Bisindolylmaleimide III hydrochloride as a PKC inhibitor, and how can its selectivity be validated experimentally?

this compound acts as a competitive ATP-binding site inhibitor, selectively targeting protein kinase C (PKC) isoforms. Its selectivity can be validated using kinase profiling assays against a panel of 50+ kinases, including structurally related kinases (e.g., PKA, CaMKII) to rule out off-target effects . Parallel experiments with isoform-specific PKC activators (e.g., phorbol esters) and inhibitors (e.g., Gö 6983) should confirm functional specificity in cellular models .

Q. How should researchers design in vitro assays to assess the inhibitory potency (IC₅₀) of this compound?

  • Use recombinant PKC isoforms (α, β, γ) in kinase activity assays with radiolabeled ATP or fluorescence-based substrates.
  • Include positive controls (e.g., Ro 31-8220 for PKC) and negative controls (e.g., DMSO vehicle).
  • Validate results with cellular phosphorylation assays (e.g., western blot for PKC substrate phosphorylation) to correlate in vitro and cellular potency .

Q. What are critical considerations for handling data contradictions in PKC inhibition studies using this compound?

  • Batch variability : Verify compound purity (>98%) via HPLC and mass spectrometry, as impurities may affect activity .
  • Cellular context : PKC isoform expression varies by cell type; use siRNA knockdown or isoform-specific antibodies to confirm target engagement .
  • Off-target effects : Compare results with structurally distinct PKC inhibitors (e.g., Rottlerin) to isolate PKC-dependent phenotypes .

Advanced Research Questions

Q. How can researchers investigate the isoform-specific effects of this compound on PKCα versus ribosomal S6 kinase (RSK1)?

  • Employ isoform-specific kinase assays: PKCα activation requires diacylglycerol, while RSK1 is activated via ERK signaling. Use pathway-specific inhibitors (e.g., U0126 for ERK) to dissect cross-talk .
  • Structural modeling: Analyze compound binding to PKCα vs. RSK1 ATP pockets using molecular docking, referencing crystal structures of kinase-compound complexes .

Q. What methodological strategies optimize the use of this compound in combination therapy studies (e.g., with CDK or ROCK inhibitors)?

  • Dose matrix design : Test sub-IC₅₀ concentrations to identify synergistic effects (e.g., with SU9516 for CDK inhibition) using Chou-Talalay combination index analysis .
  • Temporal sequencing : Pre-treat cells with this compound to block PKC before adding secondary inhibitors, ensuring pathway-specific modulation .

Q. How should researchers address conflicting reports on its activity against CDK2?

  • Kinase specificity profiling : Use high-throughput screens to confirm absence of CDK2 inhibition (IC₅₀ >1 µM) and distinguish from related compounds like Bisindolylmaleimide X hydrochloride, which targets CDK2 .
  • Genetic validation : Compare cellular responses in CDK2-knockout vs. wild-type models to rule out indirect effects .

Q. What in vivo models are appropriate for studying PKC inhibition by this compound?

  • Neurodegeneration models : Use Schwann cell cultures or sciatic nerve injury models to assess GDNF expression modulation, referencing dosing protocols (e.g., 1–10 µM in vitro) .
  • Pharmacokinetic profiling : Monitor plasma stability and blood-brain barrier penetration in rodents using LC-MS/MS, adjusting formulations (e.g., PEGylation) for improved bioavailability .

Q. How can batch-to-batch variability impact reproducibility, and what analytical methods mitigate this?

  • Quality control : Require suppliers to provide NMR, HPLC (>98% purity), and elemental analysis data. Cross-validate with independent LC-MS .
  • Stability studies : Store lyophilized powder at -80°C under inert gas and test activity after reconstitution in DMSO over 1–6 months .

Methodological Notes

  • Contradictory CAS numbers : Two CAS entries exist (60096-23-3 and 683775-59-9 ). Confirm compound identity via analytical characterization.
  • Ethical compliance : Use only for in vitro or preclinical studies; human/animal administration is prohibited per regulatory guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.